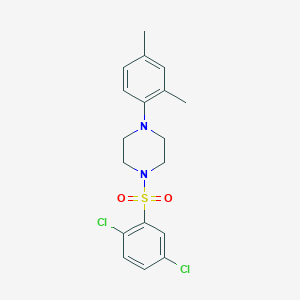
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine (DBDP) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Scientific Research Applications
Synthesis and Characterization
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine and its derivatives are extensively studied for their synthesis and structural characterization. These compounds are synthesized through a series of chemical reactions involving alkylation, acidulation, reduction, and hydrolysis, demonstrating the complex methodologies employed in producing these intermediates. The structure and physico-chemical properties of these compounds are confirmed through spectroscopic methods such as IR, 1H-NMR, and X-ray diffraction, highlighting their significance in pharmaceutical and material science research (Quan, 2006), (Wang et al., 2004).
Magnetic and Crystallographic Properties
Research on the magnetic properties and crystal structure of compounds containing 1-(2,5-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine showcases their potential in developing new materials. Studies on organic-inorganic hybrid materials, such as those involving tetrachloridocuprate(II), reveal moderate antiferromagnetic interactions and unique crystal packing arrangements, indicative of their applications in material science and engineering (Khedhiri et al., 2016).
Biological Activities
Investigations into the biological activities of piperazine-based compounds underscore their importance in pharmacology and medicine. Ultrasound-assisted synthesis of dithiocarbamates with piperazine units has been explored for their anticancer, thrombolytic, and hemolytic activities. Such studies provide insights into the therapeutic potential of these compounds, particularly in treating lung carcinoma and in thrombolytic therapy, demonstrating the broad spectrum of pharmacological applications (Hafeez et al., 2022).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of novel piperazine derivatives, including those derived from 1-(2,5-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, have shown promising antibacterial and antifungal properties. These compounds have been tested against various microorganisms, demonstrating their potential as effective antimicrobial agents. This research area is crucial in addressing the growing concern over antibiotic resistance and the need for new antimicrobial therapies (Shroff et al., 2022).
Enzymatic Inhibition and Drug Metabolism
The role of 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine derivatives in inhibiting specific enzymes involved in drug metabolism has been explored. Such studies are vital for understanding the metabolic pathways of novel antidepressants and other therapeutic agents, offering insights into drug design and the development of more effective treatments with fewer side effects (Hvenegaard et al., 2012).
properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-13-3-6-17(14(2)11-13)21-7-9-22(10-8-21)25(23,24)18-12-15(19)4-5-16(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZZDXIHCRKRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2795604.png)
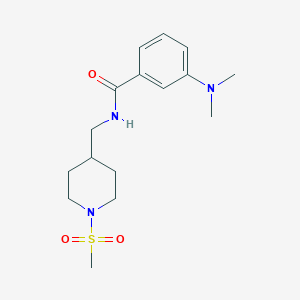
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)

![1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795613.png)
![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2795614.png)
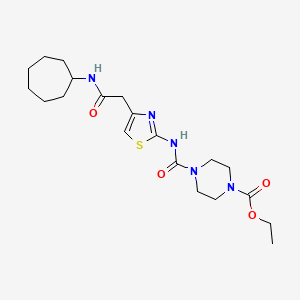
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)
![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2795617.png)
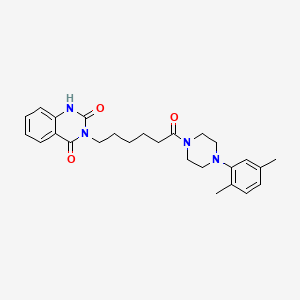
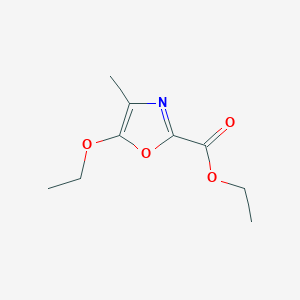
![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)
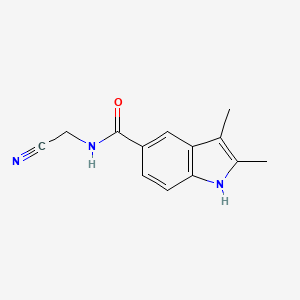
![2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795624.png)